molecular formula C14H18N2O2 B2375259 2-(cyclopentyloxy)-N-cyclopropylisonicotinamide CAS No. 2034492-97-0

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide

Cat. No.: B2375259
CAS No.: 2034492-97-0
M. Wt: 246.31
InChI Key: PIVMTAWQSUQNKP-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopentyloxy group and a cyclopropyl group attached to an isonicotinamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-cyclopropylisonicotinamide typically involves the reaction of isonicotinic acid with cyclopentanol to form the cyclopentyloxy derivative. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyloxy-N-cyclopropylisonicotinamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-cyclopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(cyclopentyloxy)-N-cyclopropylisonicotinamide include other isonicotinamide derivatives with different substituents, such as:

  • 2-(cyclopentyloxy)-N-cyclopropylbenzamide
  • 2-(cyclopentyloxy)-N-cyclopropylpyridinecarboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of cyclopentyloxy and cyclopropyl groups attached to the isonicotinamide backbone. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-11-5-6-11)10-7-8-15-13(9-10)18-12-3-1-2-4-12/h7-9,11-12H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVMTAWQSUQNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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